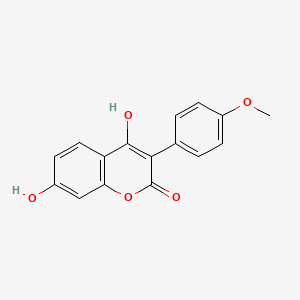

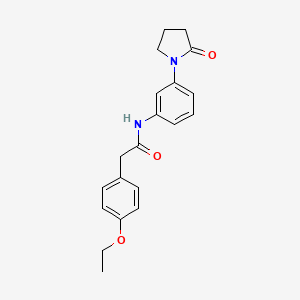

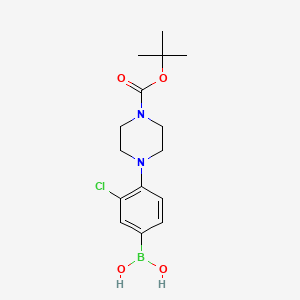

![molecular formula C8H7Cl2N3O2 B2366084 Ácido 5-cloro-1-metilimidazo[4,5-b]piridina-7-carboxílico; clorhidrato CAS No. 2416230-39-0](/img/structure/B2366084.png)

Ácido 5-cloro-1-metilimidazo[4,5-b]piridina-7-carboxílico; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride” is a compound that belongs to the imidazo[4,5-b]pyridine class . Imidazo[4,5-b]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .

Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .

Aplicaciones Científicas De Investigación

- Algunos derivados de imidazo[1,2-a]piridina exhiben una actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los fármacos (XDR-TB) .

Agentes Antituberculosos

Ciencia de Materiales

En resumen, EN300-26678974, como un derivado de imidazo[1,2-a]piridina, es prometedor en múltiples dominios científicos, desde agentes antituberculosos hasta la ciencia de los materiales y más allá. Su versatilidad e impacto potencial lo convierten en un área de estudio emocionante para investigadores de todo el mundo . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary targets of EN300-26678974 are yet to be identified. Imidazo[4,5-b]pyridine derivatives, to which this compound belongs, have been recognized as promising purine bioisosteres for potential medical applications . These compounds have been used in the design of drugs with valuable medicinal properties .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby modulating their activity .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been associated with a wide range of biological activities, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of EN300-26678974 can be influenced by various environmental factors. These can include the pH and temperature of the surrounding environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .

Safety and Hazards

While specific safety and hazards information for “5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride” is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2.ClH/c1-12-3-10-7-6(12)4(8(13)14)2-5(9)11-7;/h2-3H,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAMMDGNLYEKJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC(=N2)Cl)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

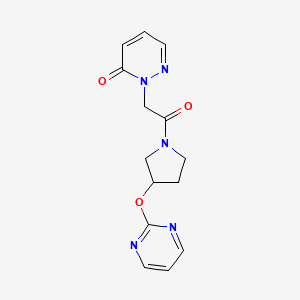

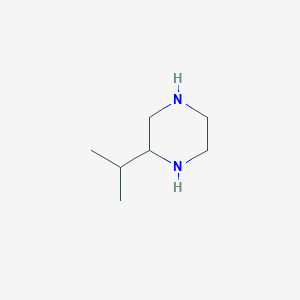

![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)

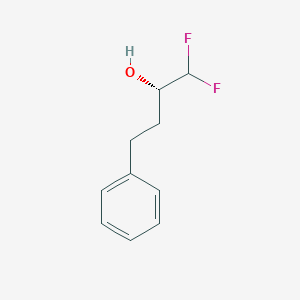

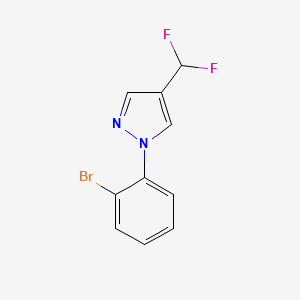

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)

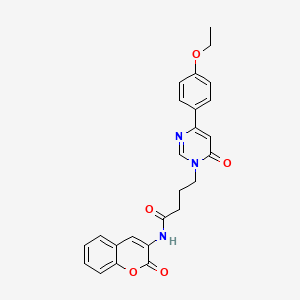

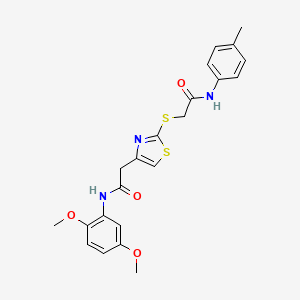

![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)

![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)